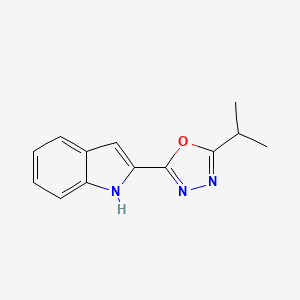

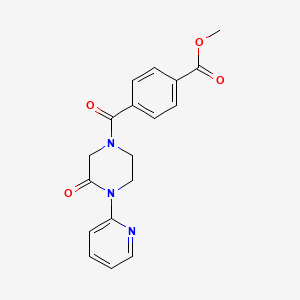

2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of novel heterocyclic systems, such as 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2 (1H)-thiones, has been facilitated using compounds structurally similar to "(5-isopropyl-1,3,4-oxadiazol-2-yl)methanol".Molecular Structure Analysis

The molecular formula of “(5-isopropyl-1,3,4-oxadiazol-2-yl)methanol” is C6 H10 N2 O2 . The InChI key is RXTQZBAFYARQJE-UHFFFAOYSA-N .Chemical Reactions Analysis

The study of the photochemical behavior of 1,2,4-oxadiazole derivatives, including compounds similar to “(5-isopropyl-1,3,4-oxadiazol-2-yl)methanol”, has shown that irradiation can lead to ring photoisomerization and the formation of open chain compounds.Physical And Chemical Properties Analysis

“(5-isopropyl-1,3,4-oxadiazol-2-yl)methanol” is a liquid at room temperature . The molecular weight is 142.16 .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Potential

The synthesis of hybrid molecules combining indole, quinoline, and oxadiazole pharmacophores has shown significant potential in cancer drug development. These compounds have demonstrated in vitro cytotoxic potential in breast adenocarcinoma cell lines, with some showing low IC50 values and high selectivity indices. The ability of these hybrids to disrupt microtubule formation and induce G2/M phase cell cycle arrest highlights their potential as tubulin inhibitors, offering a strategic approach to combat various types of malignancies (Kamath, Sunil, & Ajees, 2016).

Functionalization and Synthetic Versatility

A novel synthetic approach has been developed for the preparation of functional derivatives of 3-(1,3,4-oxadiazol-2-yl)-1H-indoles, demonstrating the versatility of this heterocyclic system. This approach allows for the synthesis of compounds with a wide range of substituents, showcasing the potential for creating diverse molecules for various scientific applications (Alyab’ev, Kravchenko, & Ivashchenko, 2009).

Antimicrobial and Anti-inflammatory Activities

The synthesis of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles has shown promising results in anti-inflammatory and anti-proliferative activities. These compounds have demonstrated significant activity against human cancer cell lines and inflammation, establishing a correlation between structure and activity relationships (Rapolu et al., 2013).

Novel Hybrid Molecules with Urease Inhibitory Potential

The synthesis of novel indole-based hybrid molecules containing oxadiazole scaffolds and N-(substituted-phenyl)butanamides has revealed potent inhibitors of the urease enzyme. These compounds have shown competitive inhibition with low Ki values and have been evaluated for their in vitro inhibitory potential, indicating their value as therapeutic agents in drug design programs (Nazir et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

2-(1H-indol-2-yl)-5-propan-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-8(2)12-15-16-13(17-12)11-7-9-5-3-4-6-10(9)14-11/h3-8,14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFGDSCHYYTNPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2372133.png)

![Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2372139.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372141.png)

![6,6-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2372145.png)

![1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2372147.png)

![(Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2372150.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2372153.png)

![[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2372156.png)